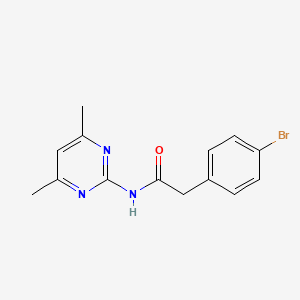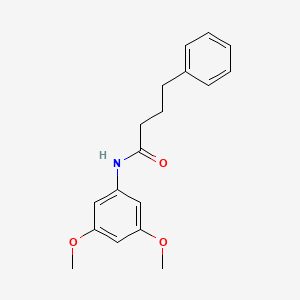
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPPT is a piperazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation may result in the observed biochemical and physiological effects of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit various biochemical and physiological effects in animal studies. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. Additionally, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity and high selectivity for certain neurotransmitter receptors. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further investigation into the exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide may provide insights into its potential therapeutic applications in other areas of medicine. Finally, the development of more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide may facilitate its use in future research.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxy-5-methylphenylamine with 2-pyridinecarboxaldehyde and piperazinecarbothioamide in the presence of a catalyst. The resulting product is then purified to obtain N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in its pure form.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. Additionally, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-14-6-7-16(23-2)15(13-14)20-18(24)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUMUOMARMYKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)



![N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5858063.png)

![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)


![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)

